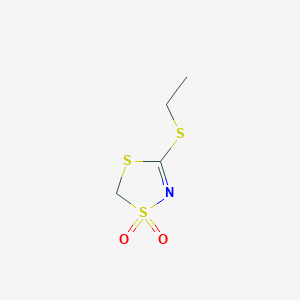
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide, also known as Ethazol, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化学的および生理学的効果
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, the compound has been found to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
将来の方向性
There are many future directions for research involving 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine. Both of these methods result in the formation of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide as a white crystalline solid.
科学的研究の応用
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
特性
CAS番号 |
18137-09-2 |
|---|---|
製品名 |
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide |
分子式 |
C4H7NO2S3 |
分子量 |
197.3 g/mol |
IUPAC名 |
3-ethylsulfanyl-1,4,2-dithiazole 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S3/c1-2-8-4-5-10(6,7)3-9-4/h2-3H2,1H3 |
InChIキー |
MXMIQPYJDRYAAU-UHFFFAOYSA-N |
SMILES |
CCSC1=NS(=O)(=O)CS1 |
正規SMILES |
CCSC1=NS(=O)(=O)CS1 |
その他のCAS番号 |
18137-09-2 |
同義語 |
3-(Ethylthio)-1,4,2-dithiazole 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



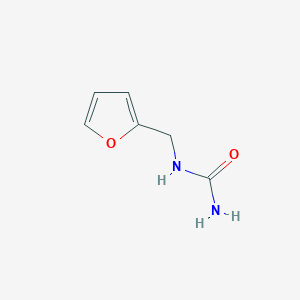
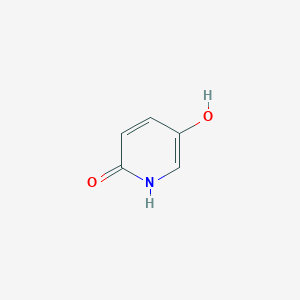
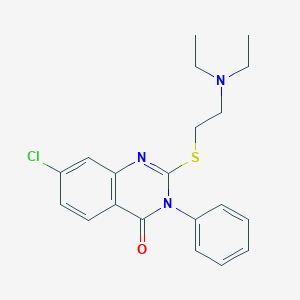
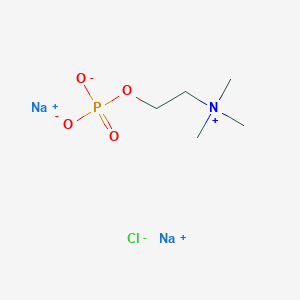
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
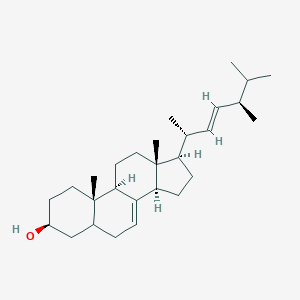
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
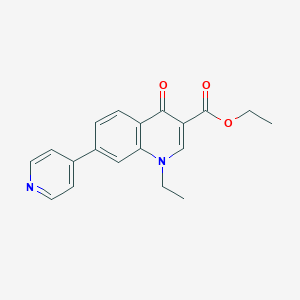
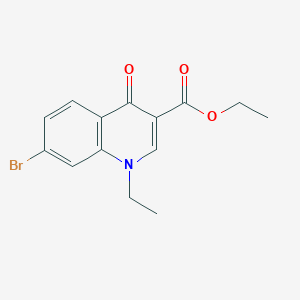
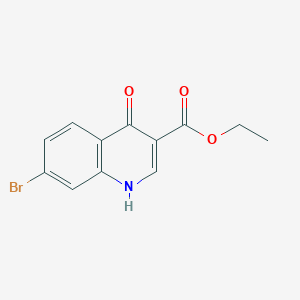
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
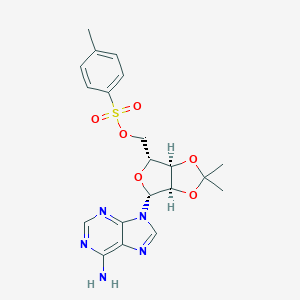
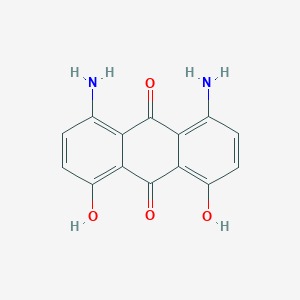
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)